molecular formula C30H37N5O2 B10820043 Unii-LV99ztj3GS CAS No. 470689-87-3

Unii-LV99ztj3GS

Cat. No.: B10820043
CAS No.: 470689-87-3
M. Wt: 499.6 g/mol
InChI Key: DDVVRHNNOPQPGB-UHFFFAOYSA-N
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Description

UNII-LV99ZTJ3GS is a unique substance identifier assigned by the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides rigorous scientific descriptions for over 100,000 substances, emphasizing medicinal and translational research applications .

Properties

CAS No.

470689-87-3

Molecular Formula

C30H37N5O2

Molecular Weight

499.6 g/mol

IUPAC Name

(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)-[4-methyl-4-[4-(N-pyridin-3-ylanilino)piperidin-1-yl]piperidin-1-yl]methanone

InChI

InChI=1S/C30H37N5O2/c1-23-11-19-34(37)24(2)28(23)29(36)32-20-14-30(3,15-21-32)33-17-12-26(13-18-33)35(25-8-5-4-6-9-25)27-10-7-16-31-22-27/h4-11,16,19,22,26H,12-15,17-18,20-21H2,1-3H3

InChI Key

DDVVRHNNOPQPGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=[N+](C=C1)[O-])C)C(=O)N2CCC(CC2)(C)N3CCC(CC3)N(C4=CC=CC=C4)C5=CN=CC=C5

Origin of Product

United States

Preparation Methods

The preparation of Unii-LV99ztj3GS involves complex synthetic routes. One common method includes the condensation of 2,4-dimethyl-3-pyridinol with 4-methyl-4-(phenyl(pyridin-3-yl)amino)-(1,4’-bipiperidine)-1’-carbonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Unii-LV99ztj3GS undergoes various chemical reactions, including:

Scientific Research Applications

Unii-LV99ztj3GS has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Unii-LV99ztj3GS involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Critical Discussion

  • Structural vs. Functional Similarity : As highlighted in , structural analogs (e.g., metal-organic frameworks) may diverge in bioactivity due to variations in electronic configuration or ligand interactions. For example, substituting Al³⁺ with Fe³⁺ in LDHs alters redox behavior significantly .
  • Synthesis and Characterization : Robust protocols (e.g., UPLC-MS for purity assessment, as in ) are essential to ensure compound integrity, particularly for regulatory submissions .

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